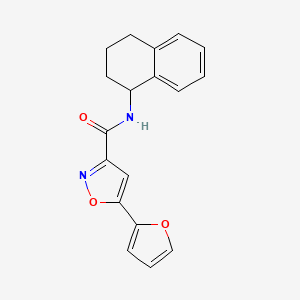

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-18(15-11-17(23-20-15)16-9-4-10-22-16)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-11,14H,3,6,8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIDPLPJDNEHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide (CAS Number: 2034600-32-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of 368.4 g/mol. Its structure features both furan and isoxazole moieties, which are significant in medicinal chemistry due to their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.4 g/mol |

| CAS Number | 2034600-32-1 |

Anticancer Activity

Recent studies have indicated that isoxazole derivatives exhibit notable anticancer properties. For instance, a study involving various isoxazole compounds demonstrated significant cytotoxic effects against human cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest mediated by the modulation of key regulatory proteins such as Bcl-2 and p21 .

Case Study: Cytotoxicity Evaluation

A specific compound from the isoxazole series was tested against HL-60 human promyelocytic leukemia cells. Results showed that it induced a decrease in Bcl-2 expression while increasing p21 levels, suggesting a potential for therapeutic application in leukemia treatment .

Antimicrobial Activity

Isoxazoles have also been studied for their antimicrobial properties. A related compound demonstrated efficacy against various bacterial strains, indicating that modifications in the isoxazole structure can enhance antimicrobial potency. The structural features of this compound may similarly contribute to its antimicrobial activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Apoptosis Induction : By modulating apoptotic pathways through the regulation of Bcl-2 family proteins.

- Cell Cycle Regulation : Influencing the expression of cyclin-dependent kinase inhibitors such as p21.

- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vivo Studies

In vivo studies on similar compounds have shown promising results regarding their safety profiles and efficacy against tumor growth in animal models. These studies are crucial for translating findings from bench to bedside .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively. Variations in substituents on the isoxazole ring significantly affect the compound's potency and selectivity towards different targets .

Comparison with Similar Compounds

Key Properties :

- Purity : Available in standard purity grades (exact values unspecified), with commercial availability in quantities ranging from milligrams to kilograms .

- Safety Precautions : Requires careful handling to avoid ignition sources (P210) and mandates pre-use review of safety protocols (P201, P202) .

Comparison with Similar Compounds

Structural analogs of this compound often share the isoxazole-carboxamide scaffold but differ in substituents, influencing pharmacological activity, solubility, and metabolic stability. Below is a comparative analysis with a structurally related compound from recent literature.

Structural and Functional Analysis

Target Compound:

5-(Furan-2-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)isoxazole-3-carboxamide

- Core : Isoxazole-3-carboxamide.

Analog Compound (from ):

5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide

- Core : Furo[2,3-b]pyridine-3-carboxamide.

- Substituents :

Hypothetical Data Table

| Property | Target Compound | Analog Compound |

|---|---|---|

| Molecular Weight | ~327 g/mol (estimated) | ~579 g/mol (estimated) |

| LogP (Lipophilicity) | ~3.1 (moderate) | ~4.5 (high) |

| **Solubility (aq. buffer, pH 7) | ~50 µM | <10 µM |

| Key Pharmacological Feature | Potential CNS activity | Enhanced kinase inhibition |

| Metabolic Stability | Moderate (tetralin oxidation risk) | High (fluorine/trifluoroethyl) |

Key Differences and Implications

- Lipophilicity : The analog’s trifluoroethyl and fluorophenyl groups confer higher LogP, favoring membrane permeability but risking off-target binding. The target compound’s tetralin group balances CNS penetration with moderate solubility .

- Metabolic Stability : Fluorine and trifluoroethyl groups in the analog reduce cytochrome P450-mediated metabolism, whereas the tetralin moiety in the target compound may undergo oxidation, requiring formulation adjustments .

- Target Selectivity : The analog’s oxadiazole and pyridine core likely enhance affinity for kinase targets, while the target compound’s isoxazole-tetralin structure suggests serotonin or dopamine receptor modulation .

Notes

Research Gaps : Experimental validation of binding modes, solubility, and metabolic pathways is critical for both compounds.

Safety : The target compound’s handling requires strict adherence to ignition prevention protocols (P210) .

Q & A

How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Synthetic optimization requires a multi-step approach:

- Step 1: Evaluate reaction conditions (e.g., solvent polarity, temperature) for key steps such as cyclization of the isoxazole ring or coupling of the tetrahydronaphthalen-1-yl amine. Evidence from analogous compounds suggests that microwave-assisted synthesis may reduce reaction times by 30–40% while maintaining yields .

- Step 2: Employ purification techniques like preparative HPLC or recrystallization with optimized solvent systems (e.g., ethyl acetate/hexane gradients) to enhance purity (>95%) .

- Step 3: Monitor intermediates using LC-MS to identify side products (e.g., incomplete cyclization) and adjust stoichiometry or catalyst loading .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- NMR Analysis: 1H/13C NMR resolves the isoxazole ring (δ 6.2–6.8 ppm for furan protons) and tetrahydronaphthalene substituents (δ 1.5–2.8 ppm for aliphatic protons). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+ at m/z 351.12) and fragments related to isoxazole cleavage .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) achieve baseline separation of impurities .

How can molecular docking studies predict potential biological targets for this compound?

Methodological Answer:

- Target Selection: Prioritize proteins with known binding to isoxazole derivatives (e.g., kinases, GPCRs). Structural analogs show affinity for COX-2 and adenosine A2A receptors .

- Docking Workflow:

- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 5K2B for COX-2).

- Use AutoDock Vina with Lamarckian genetic algorithms to simulate binding. Focus on hydrogen bonding with the isoxazole carbonyl and π-π stacking with the tetrahydronaphthalene group .

- Validate with MM-GBSA free-energy calculations to rank binding poses .

What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors:

- Solubility Assessment: Use shake-flask method with PBS (pH 7.4) and DMSO controls. Low solubility (<10 µM) may explain poor in vivo efficacy; consider PEGylation or prodrug strategies .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., furan ring hydroxylation). CYP3A4 inhibitors (ketoconazole) can clarify metabolic liability .

- Tissue Distribution: Radiolabel the compound (14C) and track accumulation in target tissues (e.g., CNS) using autoradiography .

How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

SAR analysis focuses on modular modifications:

- Isoxazole Core: Replace the furan-2-yl group with thiophene or pyridine to test electronic effects on target binding. Analogous compounds show 2–3× potency increases with electron-withdrawing substituents .

- Tetrahydronaphthalene Moiety: Introduce methyl or fluorine at the 4-position to enhance lipophilicity (clogP >3.0) and blood-brain barrier penetration .

- Carboxamide Linker: Replace the N-(tetrahydronaphthalen-1-yl) group with bicyclic amines (e.g., indoline) to probe steric tolerance .

What experimental approaches address poor aqueous solubility in biological assays?

Methodological Answer:

- Co-solvent Systems: Use 10% DMSO/PBS or cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility >100 µM .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (100–200 nm diameter) via emulsion-solvent evaporation. Achieve sustained release over 72 hours .

- Salt Formation: Screen with counterions (e.g., HCl, sodium) to improve crystallinity and dissolution rates .

How should stability studies be designed under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24–72 hours. LC-MS monitors degradation products (e.g., hydrolysis of the carboxamide bond) .

- Photostability: Expose to UV light (320–400 nm) for 48 hours in ICH-compliant chambers. Observe furan ring oxidation via FTIR .

- Long-Term Storage: Store lyophilized powder at -20°C under argon; avoid aqueous solutions >1 week .

What proteomic techniques identify off-target interactions?

Methodological Answer:

- Chemical Proteomics: Use immobilized compound beads to pull down binding proteins from cell lysates. Identify via LC-MS/MS (Orbitrap Fusion Lumos) .

- Thermal Shift Assay: Monitor protein denaturation (Sypro Orange dye) in the presence of the compound. ∆Tm >2°C indicates binding .

- Kinase Profiling: Screen against a panel of 100+ kinases (Eurofins) at 1 µM to detect inhibition (>50% activity reduction) .

How can selectivity for target vs. related isoforms be validated?

Methodological Answer:

- Enzyme Inhibition Assays: Compare IC50 values against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .

- CRISPR Knockout Models: Generate target-deficient cell lines and assess compound efficacy loss (e.g., IC50 shift >10×) .

- Cryo-EM: Resolve compound-bound target structures at 3–4 Å resolution to confirm binding site specificity .

What computational models predict metabolic pathways?

Methodological Answer:

- In Silico Tools: Use MetaSite (Molecular Discovery) to predict Phase I/II metabolism. Focus on CYP3A4-mediated oxidation and UGT1A1 glucuronidation .

- Machine Learning: Train models on ChEMBL data for isoxazole derivatives to prioritize metabolites (e.g., hydroxylation at C-5 of furan) .

- In Vitro-In Vivo Extrapolation (IVIVE): Scale hepatocyte clearance data to predict human hepatic extraction ratio (EH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.